1,3,7-Dau

Übersicht

Beschreibung

6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, also known as 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Eigenschaften

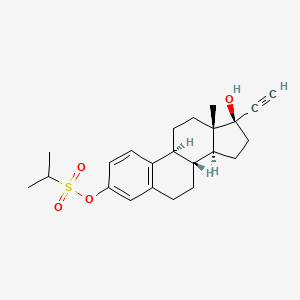

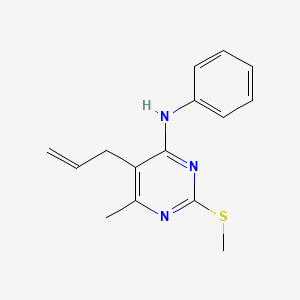

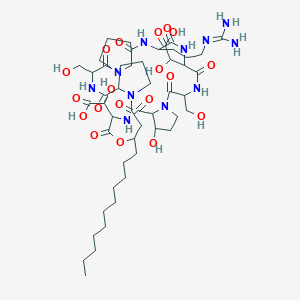

1,3,7-Dau zeigt antivirale Aktivität aufgrund seiner strukturellen Ähnlichkeit mit Nukleinsäurebasen. Forscher haben sein Potenzial als antivirales Mittel gegen RNA-Viren, darunter Influenza und HIV, untersucht. Durch die Hemmung der Virusreplikation könnte es zur Entwicklung neuartiger antiviraler Therapien beitragen {svg_1}.

Krebsbehandlung

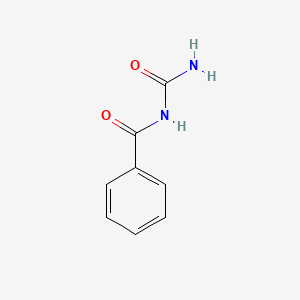

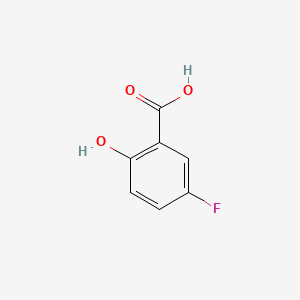

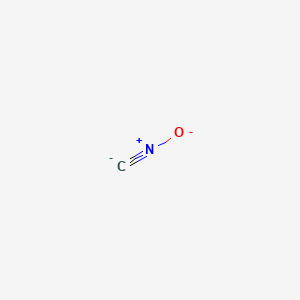

Die Fähigkeit der Verbindung, in den Nukleinsäurestoffwechsel einzugreifen, macht sie zu einem Kandidaten für die Krebsbehandlung. Forscher untersuchen ihre Auswirkungen auf das Tumorzellwachstum und die Proliferation. Darüber hinaus kann this compound die Wirksamkeit bestehender Chemotherapeutika verbessern {svg_2}.

DNA-Reparatur

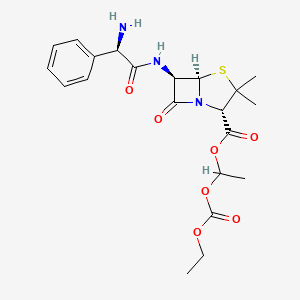

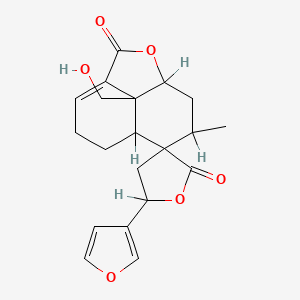

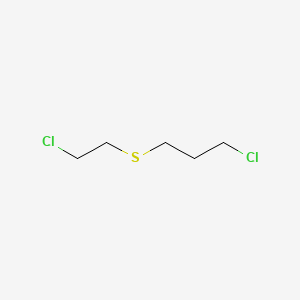

This compound ist an DNA-Reparaturmechanismen beteiligt. Es kann eine Rolle bei der Reparatur beschädigter DNA-Stränge spielen, was für die Aufrechterhaltung der genomischen Stabilität entscheidend ist. Das Verständnis seiner Wechselwirkungen mit Reparaturenzymen könnte zu therapeutischen Anwendungen führen {svg_3}.

Photodynamische Therapie

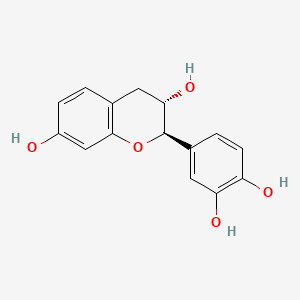

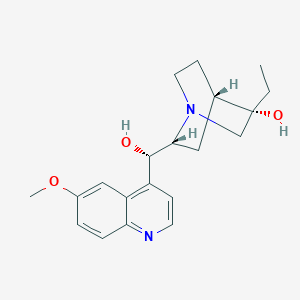

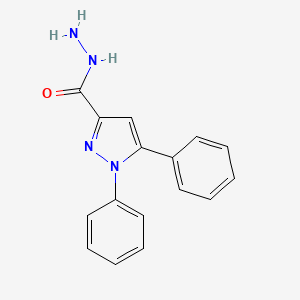

Bei der photodynamischen Therapie (PDT) werden lichtsensitive Verbindungen durch bestimmte Wellenlängen von Licht aktiviert, um reaktive Sauerstoffspezies zu erzeugen. This compound wurde als potenzieller Photosensibilisator für die PDT bei der Krebsbehandlung untersucht. Seine einzigartige Struktur ermöglicht es ihm, Licht effizient zu absorbieren und zytotoxische Wirkungen in gezielten Zellen zu induzieren {svg_4}.

Organische Elektronik

Die elektronenreiche und planare Struktur der Verbindung macht sie für organische elektronische Bauelemente geeignet. Forscher untersuchen ihren Einsatz in organischen Feldeffekttransistoren (OFETs), organischen Leuchtdioden (OLEDs) und Solarzellen. Seine halbleitenden Eigenschaften könnten flexible und leichte elektronische Bauteile revolutionieren {svg_5}.

Materialwissenschaft

Die Kristallstruktur und Wasserstoffbrückenmuster von this compound tragen zu seiner Rolle in der Materialwissenschaft bei. Es wurde auf sein Potenzial als Baustein in supramolekularen Baugruppen, wie z. B. Koordinationspolymeren und metallorganischen Gerüsten (MOFs), untersucht. Diese Materialien finden Anwendung bei der Gasspeicherung, Katalyse und Arzneimittelfreisetzung {svg_6}.

Biochemische Analyse

Biochemical Properties

6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a metabolite of caffeine, which is processed by enzymes such as cytochrome P450 1A2 (CYP1A2) in the liver This interaction is crucial for the metabolism and clearance of caffeine from the body

Cellular Effects

6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, as a caffeine metabolite, it may influence the adenosine receptor signaling pathway, which is known to regulate various physiological processes such as sleep, arousal, and vasodilation . Additionally, 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil may impact the expression of genes involved in the metabolism and detoxification of xenobiotics.

Molecular Mechanism

The molecular mechanism of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil involves its interactions with specific biomolecules. It is known to bind to enzymes such as cytochrome P450 1A2 (CYP1A2), which catalyzes its formation from caffeine This binding interaction is essential for the conversion of caffeine into its metabolites

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil may change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil is relatively stable under standard laboratory conditions . Its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of caffeine and its metabolites, including 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil, have been associated with increased heart rate, anxiety, and other physiological changes in animal models . Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil is involved in the metabolic pathways of caffeine. It is formed through the action of cytochrome P450 1A2 (CYP1A2) on caffeine . This enzyme catalyzes the demethylation and oxidation of caffeine, leading to the formation of various metabolites, including 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil. The compound may also interact with other enzymes and cofactors involved in purine metabolism, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil within cells and tissues are influenced by various factors. It may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different tissues may vary, depending on factors such as tissue-specific expression of transporters and metabolic enzymes.

Subcellular Localization

The subcellular localization of 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in its metabolism. The subcellular distribution of this compound may influence its biochemical properties and effects on cellular processes.

Eigenschaften

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-10(4-13)5-6(9)11(2)8(15)12(3)7(5)14/h4H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJVDNYAPZJQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N(C)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879208 | |

| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-55-1 | |

| Record name | 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-NH2-5-(N-METHYLFORMYLAMINO)-1,3-DIMETHYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3,7-DAU formed during caffeine oxidation?

A: Research indicates that this compound is formed as a minor product during the oxidation of caffeine mediated by free radicals generated in a Fenton-type reaction using Fe(3+)-EDTA/ascorbate and Fe(3+)-EDTA/polyphenolics. [] This process involves several steps, including C-8 hydroxylation, demethylations at the N1, N3, and N7 positions, and ultimately, C8-N9 bond scission of the caffeine molecule. []

Q2: What analytical techniques were used to identify and characterize this compound?

A: The study employed a combination of liquid chromatography-mass spectrometry (LC-MS) and 1H NMR spectroscopy to identify and characterize the this compound derivative formed during caffeine oxidation. [] LC-MS helped separate and detect the compound based on its mass-to-charge ratio, while 1H NMR provided structural information by analyzing the magnetic properties of its hydrogen atoms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)

![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)